molecular formula C10H10N4O B3046200 2-Methyl-1,8-naphthyridine-3-carbohydrazide CAS No. 120765-21-1

2-Methyl-1,8-naphthyridine-3-carbohydrazide

Cat. No.: B3046200
CAS No.: 120765-21-1
M. Wt: 202.21 g/mol
InChI Key: ZLWHXKSTDXZMHK-UHFFFAOYSA-N
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Description

2-Methyl-1,8-naphthyridine-3-carbohydrazide is a chemical compound that has garnered interest in the scientific community due to its unique physical and chemical properties. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties .

Chemical Reactions Analysis

2-Methyl-1,8-naphthyridine-3-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts . Major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA segments, similar to other 1,8-naphthyridine derivatives, which can inhibit the activity of topoisomerase II . This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

2-Methyl-1,8-naphthyridine-3-carbohydrazide can be compared with other similar compounds, such as 2,7-dimethyl-1,8-naphthyridine derivatives . These compounds share similar structural features and biological activities but differ in their specific functional groups and applications. For example, 2,7-dimethyl-1,8-naphthyridine derivatives have been shown to have cytotoxic activity against HepG2 liver cancer cells .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and diverse applications make it a valuable subject of study in medicinal chemistry, materials science, and coordination chemistry.

Properties

IUPAC Name

2-methyl-1,8-naphthyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-6-8(10(15)14-11)5-7-3-2-4-12-9(7)13-6/h2-5H,11H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWHXKSTDXZMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563267
Record name 2-Methyl-1,8-naphthyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120765-21-1
Record name 2-Methyl-1,8-naphthyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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